Benzene, [[(8-bromooctyl)oxy]methyl]-
Description
Structure
2D Structure
Properties
IUPAC Name |
8-bromooctoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPORJRVEUCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569069 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-83-7 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 8 Bromooctyl Oxy Methyl and Analogous Architectures
Strategies for Benzyl (B1604629) Ether Bond Formation
The formation of the benzyl ether bond is a fundamental transformation in organic synthesis, often utilized for the protection of hydroxyl groups due to the benzyl group's general stability and ease of selective removal. youtube.com The synthesis of Benzene (B151609), [[(8-bromooctyl)oxy]methyl]- necessitates the coupling of a benzylic component with an 8-bromooctanol-derived moiety. The two primary retrosynthetic disconnections involve either the formation of the ether bond via nucleophilic substitution or through the direct condensation of alcoholic precursors.
Direct Etherification from Benzyl Alcohols
More recent synthetic strategies aim to form benzyl ethers directly from benzyl alcohols, circumventing the need for pre-formation of strong alkoxides and the use of stoichiometric amounts of base. These methods are often more atom-economical and environmentally benign.
Catalytic dehydrative etherification involves the direct condensation of two alcohol molecules, or an alcohol with a benzyl alcohol, with the concomitant elimination of a molecule of water. core.ac.uk This approach is considered a green chemistry alternative to the Williamson synthesis as the only byproduct is water. core.ac.uk A variety of transition metal complexes have been shown to catalyze this transformation.
Palladium Catalysis: Palladium(II) complexes, such as Pd(CH₃CN)₂Cl₂, have been successfully used for the dehydrative etherification of benzyl alcohols in hydrophobic ionic liquids. core.ac.uksigmaaldrich.com The use of microwave heating can significantly reduce reaction times. core.ac.uk
Iron Catalysis: Inexpensive and environmentally benign iron salts, like FeCl₃·6H₂O, can effectively catalyze the symmetrical etherification of benzyl alcohols in green solvents such as propylene (B89431) carbonate. acs.org
Copper Catalysis: Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) has been used for the solvent-free synthesis of symmetric ethers from benzyl alcohols via a mechanochemical ball-milling reaction. scispace.com
| Catalyst | Solvent/Conditions | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(CH₃CN)₂Cl₂ | Ionic Liquid | Benzyl alcohols | Good yields, recyclable catalyst system. | core.ac.uk |
| FeCl₃·6H₂O | Propylene Carbonate | Benzyl alcohols | Eco-friendly, inexpensive catalyst and solvent. | acs.org |
| Cu(NO₃)₂·3H₂O / P₂O₅ | Solvent-free, Ball Milling | Benzyl alcohols | Facile, solvent-free, efficient. | scispace.com |
| Ph₃PAuNTf₂ | Microwave | Benzyl alcohol + various alcohols | Gold-catalyzed, Sₙ1-type reaction. | researchgate.net |
For substrates that are intolerant to either strongly basic or acidic conditions, the development of benzylating agents that operate under neutral conditions represents a significant advancement. orgsyn.orggoogle.com These reagents typically involve a pre-activated benzyl group that can be transferred to an alcohol nucleophile upon mild heating.
2-Benzyloxy-1-methylpyridinium triflate (BnOPT): This stable, crystalline organic salt is a highly effective reagent for the benzylation of alcohols. orgsyn.org It reacts with primary, secondary, and tertiary alcohols upon mild heating to afford the corresponding benzyl ethers in good yields. orgsyn.org An acid scavenger, such as magnesium oxide (MgO), is often included to maintain neutral conditions. orgsyn.orgbeilstein-journals.org This method avoids the harsh reagents required in other protocols. orgsyn.org
Benzyl Trichloroacetimidate: While traditionally activated by strong acids like triflic acid, modifications have been developed to allow for its use under milder conditions. organic-chemistry.orggoogle.com It reacts with hydroxyl groups to form benzyl ethers, and acid-labile protecting groups can often survive the reaction conditions. researchgate.net The development of reagents like BnOPT provides a complementary option that avoids the need for any acid promoter. beilstein-journals.org
| Reagent | Activator/Conditions | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Mild heating (e.g., 90 °C), often with MgO | Primary, secondary, tertiary alcohols | Neutral conditions, bench-stable reagent, good for sensitive substrates. | orgsyn.orgbeilstein-journals.org |
| Benzyl trichloroacetimidate | Acid catalysis (e.g., TfOH) | Alcohols | Effective, but requires acidic conditions. | organic-chemistry.orggoogle.com |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Acid catalysis (e.g., TfOH) | Various functionalized alcohols | High atom economy, stable crystalline reagent. | organic-chemistry.org |
Introduction and Manipulation of the ω-Bromooctyl Moiety
A crucial aspect in the synthesis of the target molecule is the preparation of the 8-bromooctyl precursor. This involves the selective functionalization of an eight-carbon chain to introduce a terminal bromine atom.
The conversion of a terminal hydroxyl group to a bromide is a common and effective strategy. Several reagents can achieve this transformation, each with its own advantages and substrate scope. A primary alcohol, such as 1,8-octanediol, can serve as a starting material.
One classical method involves the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds with high yield, though it is sensitive to moisture.
Another common approach is the reaction of the alcohol with a mixture of sodium or potassium bromide and a strong acid, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org This combination generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. chemguide.co.uklibretexts.org The reaction is often heated to drive it to completion and distill the bromoalkane product. chemguide.co.uk
For milder conditions, reagents like thionyl bromide (SOBr₂) or the Appel reaction (using CBr₄ and PPh₃) can be employed. These methods are often preferred for substrates with sensitive functional groups that might not tolerate the harsh acidic conditions of the HBr/H₂SO₄ method.
| Reagent/Method | Starting Material | Product | Key Conditions | Ref. |
| PBr₃ | R-OH | R-Br | Anhydrous solvent (e.g., ether, CH₂Cl₂) | chemguide.co.uk |
| NaBr/H₂SO₄ | R-OH | R-Br | Heat, distillation | chemguide.co.uklibretexts.org |
| Red P / Br₂ | R-OH | R-Br | Heat under reflux | chemguide.co.uklibretexts.org |
| SOBr₂ | R-OH | R-Br | Anhydrous solvent, often with a base (e.g., pyridine) | - |
| CBr₄/PPh₃ (Appel) | R-OH | R-Br | Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN) | - |
Table 1: Common Reagents for the Bromination of Alcohols.
When starting from a symmetrical diol like 1,8-octanediol, achieving monobromination is a key challenge to avoid the formation of the dibrominated byproduct. The reaction conditions can be controlled to favor the formation of the desired ω-bromoalkanol. For instance, in the reaction with aqueous HBr, the solvent and reaction time can be optimized to maximize the yield of the monobrominated product. researchgate.net Using a limited amount of the brominating agent is a straightforward approach to enhance the selectivity for monosubstitution.
Alternatively, a more controlled synthesis can be achieved by protecting one of the hydroxyl groups of the diol, brominating the remaining free hydroxyl, and then deprotecting. However, for a simple linear diol, direct monobromination is often more efficient.
Another strategy for regioselective synthesis involves the anti-Markovnikov hydrobromination of a terminal alkene. For instance, 7-octen-1-ol (B81980) can be subjected to radical-initiated hydrobromination using HBr in the presence of peroxides to yield 8-bromooctan-1-ol. This method ensures the bromine is installed at the terminal position.
| Starting Material | Reagent(s) | Product | Regioselectivity | Ref. |
| 1,8-Octanediol | HBr (aq), organic solvent | 8-Bromooctan-1-ol | Controlled by stoichiometry and reaction conditions | researchgate.net |
| 7-Octen-1-ol | HBr, Peroxides (e.g., AIBN) | 8-Bromooctan-1-ol | Anti-Markovnikov | youtube.com |
Table 2: Regioselective Synthesis of 8-Bromooctan-1-ol.
Convergent and Divergent Synthetic Pathways
With the 8-bromooctyl fragment in hand, the next step is its coupling to the benzylic moiety. This can be achieved through several synthetic strategies, including convergent approaches where the two key fragments are synthesized separately and then joined, or divergent approaches where a common intermediate is elaborated into a variety of final products.
The formation of the ether linkage is the central transformation in the synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]-. The Williamson ether synthesis is a cornerstone of this approach. masterorganicchemistry.comkhanacademy.org
In a convergent synthesis, one pathway would involve the reaction of benzyl alcohol with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from an 8-bromoalkyl electrophile. Alternatively, and more relevant to the target molecule's structure, benzyl bromide can be reacted with the alkoxide of 8-bromooctan-1-ol.
A common method for the synthesis of benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org To synthesize the target compound, 8-bromooctan-1-ol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide would then react with benzyl bromide in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to the classical Williamson ether synthesis. acs.orgacs.orgcrdeepjournal.org In this method, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) hydrogen sulfate, is used to transfer the alkoxide from an aqueous phase to an organic phase where it can react with the alkyl halide. acs.org This technique avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride. acs.orgacs.org
While the Williamson ether synthesis is a powerful tool, transition metal-catalyzed cross-coupling reactions represent an alternative strategy for C-O bond formation. Although more commonly applied to the synthesis of aryl ethers, some methods have been developed for alkyl-alkyl and benzyl-alkyl ether synthesis.
Nickel-catalyzed cross-coupling reactions have been reported for the stereospecific coupling of benzylic ethers with Grignard reagents. acs.org While this specific methodology is not directly applicable to the synthesis of the target molecule from the proposed precursors, it highlights the potential of transition metal catalysis in forming C-O bonds in complex settings. Cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl bromides has also been demonstrated, showcasing the utility of first-row transition metals in such transformations. rsc.org The development of catalytic systems that can directly couple a benzylic electrophile with an alkyl alcohol or its derivative under mild conditions is an active area of research.
To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) are highly desirable. nih.govnih.gov These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and reducing waste.
A potential one-pot synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]- could involve the in situ generation of the 8-bromooctyl moiety followed by its immediate reaction with a benzylic species. For example, starting from 1,8-octanediol, a selective monobromination could be performed, and without isolation, the resulting 8-bromooctan-1-ol could be deprotonated and reacted with benzyl bromide in the same reaction vessel. Careful selection of reagents and reaction conditions would be crucial to avoid side reactions.
Strategic Coupling Reactions for Benzylic and Alkyl Bromide Units
Mechanistic Studies of Reaction Pathways in Synthesis
The synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]-, a long-chain haloalkyl benzyl ether, predominantly proceeds via the Williamson ether synthesis. This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide. Mechanistic studies of this reaction pathway are crucial for optimizing reaction conditions and minimizing side products. The reaction is well-established to follow a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.combyjus.com
The core of the SN2 mechanism involves a backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. byjus.com In the context of synthesizing Benzene, [[(8-bromooctyl)oxy]methyl]-, there are two primary approaches within the Williamson ether synthesis framework: the reaction of a benzyl alkoxide with an 8-bromo-1-octyl halide or the reaction of an 8-bromooctan-1-olate with a benzyl halide. For optimal yield and to avoid competing elimination reactions, the synthesis preferentially involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orgyoutube.com Therefore, the reaction of a benzyloxide nucleophile with 1,8-dibromooctane (B1199895) or the reaction of an 8-bromooctan-1-olate with a benzyl halide are the most viable pathways.
The reaction pathway is significantly influenced by several factors, including the nature of the solvent, the strength of the base used to generate the alkoxide, and the potential for side reactions. A detailed understanding of these influences is paramount for the successful synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]- and its analogs.
Reaction Kinetics and Solvent Effects
Table 1: Influence of Solvent Polarity on SN2 Reaction Rates in Williamson Ether Synthesis
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
|---|---|---|
| Hexane | 1.9 | Very Slow |
| Diethyl Ether | 4.3 | Slow |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetone | 21 | Fast |
| Dimethylformamide (DMF) | 37 | Very Fast |
Note: This table represents a generalized trend for SN2 reactions and is not based on experimental data for the specific synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]-.
Computational Analysis of the Transition State
Computational chemistry provides valuable insights into the transition state of SN2 reactions. sciforum.netmdpi.com For the Williamson ether synthesis, the transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-halogen bond. The geometry of the transition state is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the axial positions.
Competing Reaction Pathways and Side Products
A significant aspect of the mechanistic study of the Williamson ether synthesis is the consideration of competing reaction pathways, primarily the E2 (bimolecular elimination) reaction. libretexts.orgyoutube.com The alkoxide used in the synthesis is a strong base, which can promote the elimination of HBr from the alkyl halide, leading to the formation of an alkene.
The competition between SN2 and E2 is highly dependent on the structure of the alkyl halide. Primary alkyl halides, such as the 8-bromooctyl moiety, strongly favor the SN2 pathway. masterorganicchemistry.comyoutube.com Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product. masterorganicchemistry.com In the synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]-, the use of a primary bromoalkane minimizes the formation of octene derivatives as side products.
Another potential side reaction, particularly when using a dihaloalkane like 1,8-dibromooctane, is the formation of a diether product where two benzyl alcohol molecules react with one molecule of the dihaloalkane. Careful control of the stoichiometry of the reactants is necessary to favor the desired mono-etherification.
Role of Phase-Transfer Catalysis
To enhance the reaction rate and efficiency, especially in biphasic systems (e.g., a solid base with an organic solvent), phase-transfer catalysis (PTC) is often employed. phasetransfercatalysis.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the alkoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. quizlet.com
The mechanism under PTC conditions involves the formation of an ion pair between the catalyst's cation and the alkoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing the alkoxide to react with the alkyl halide. The catalyst is then regenerated and continues to shuttle the alkoxide into the organic phase. This technique can significantly accelerate the reaction and allow for milder reaction conditions.
Table 2: Common Compounds Mentioned in the Article
| Compound Name |
|---|
| Benzene, [[(8-bromooctyl)oxy]methyl]- |
| Benzyl alcohol |
| 1,8-dibromooctane |
| 8-bromo-1-octanol |
Chemical Reactivity and Transformation Mechanisms of Benzene, 8 Bromooctyl Oxy Methyl
Cleavage Reactions of the Benzyl (B1604629) Ether Linkage
The cleavage of the C-O bond in the benzyl ether moiety of Benzene (B151609), [[(8-bromooctyl)oxy]methyl]- is a key transformation. This process can be initiated by strong acids or through reductive methods, each proceeding via distinct mechanistic pathways.
Acid-Mediated Cleavage: Mechanistic Dichotomy (SN1 vs. SN2)
The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com For Benzene, [[(8-bromooctyl)oxy]methyl]-, the reaction is initiated by the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this initial step, the cleavage can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. The operative pathway is highly dependent on the structure of the ether and the reaction conditions. libretexts.orgunizin.org
The structure of Benzene, [[(8-bromooctyl)oxy]methyl]- features a primary alkyl group (8-bromooctyl) and a benzylic group attached to the ether oxygen. This structure allows for a mechanistic choice between SN1 and SN2 pathways.
SN1 Mechanism: The benzylic carbon is capable of forming a relatively stable carbocation due to resonance stabilization by the adjacent benzene ring. libretexts.orgstackexchange.com Therefore, under conditions that favor carbocation formation (e.g., polar protic solvents, non-nucleophilic acids), the cleavage is likely to proceed via an SN1 mechanism. In this pathway, the protonated ether dissociates to form the stable benzyl carbocation and 8-bromooctan-1-ol. The carbocation is then attacked by a nucleophile. unizin.org
SN2 Mechanism: Alternatively, a nucleophile can directly attack the less sterically hindered carbon of the protonated ether. In the case of Benzene, [[(8-bromooctyl)oxy]methyl]-, the benzylic carbon is sterically more accessible than a tertiary carbon but more hindered than a methyl group. The primary carbon of the 8-bromooctyl chain is also a potential site for SN2 attack. The choice of the reaction site in an SN2 reaction is governed by steric hindrance. libretexts.orglibretexts.org
The reaction conditions, such as the nature of the acid, the solvent, and the temperature, play a critical role in determining which mechanism prevails. stackexchange.com
Table 1: Factors Influencing the Mechanism of Acid-Mediated Cleavage of Benzene, [[(8-bromooctyl)oxy]methyl]-
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |
| Acid | Strong acids with non-nucleophilic conjugate bases (e.g., H₂SO₄, TsOH) | Strong acids with nucleophilic conjugate bases (e.g., HBr, HI) |
| Temperature | Higher temperatures | Lower temperatures |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
Hydrogen halides, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), are effective reagents for cleaving ethers. libretexts.orgunizin.org The halide ions (Br⁻ and I⁻) are good nucleophiles. When Benzene, [[(8-bromooctyl)oxy]methyl]- reacts with HBr or HI, the reaction can proceed via either SN1 or SN2 pathways.
Given the stability of the benzyl carbocation, the SN1 pathway is a likely route, leading to the formation of benzyl bromide or benzyl iodide and 8-bromooctan-1-ol. libretexts.org However, a concerted SN2 attack of the halide ion on the benzylic carbon is also possible. The long alkyl chain with a terminal bromine in the 8-bromooctyl group is less likely to be the site of nucleophilic attack due to its primary nature and potential steric hindrance from the chain itself.
Lewis acids can also facilitate the cleavage of benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. masterorganicchemistry.comresearchgate.net The Lewis acid coordinates to the ether oxygen, making it a better leaving group.
For instance, boron trichloride, often used as a complex with dimethyl sulfide (B99878) (BCl₃·SMe₂), allows for the selective cleavage of benzyl ethers under mild conditions, which can be advantageous when other sensitive functional groups are present in the molecule. organic-chemistry.org This method is particularly useful for substrates that may not be stable under the harsh conditions of strong Brønsted acids. organic-chemistry.org The presence of the bromoalkyl chain in Benzene, [[(8-bromooctyl)oxy]methyl]- would likely be tolerated under these milder Lewis acid conditions.
Reductive Cleavage via Hydrogenolysis
An alternative and often milder method for cleaving the benzyl ether linkage is through catalytic hydrogenolysis. This method is widely used for the removal of benzyl protecting groups in organic synthesis. ambeed.comyoutube.com
The most common method for the hydrogenolysis of benzyl ethers involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). ambeed.comacsgcipr.org This reaction is generally clean and high-yielding. youtube.com The mechanism involves the adsorption of the benzyl ether and hydrogen onto the palladium surface. The C-O bond is then cleaved, and the resulting fragments are saturated with hydrogen to yield toluene (B28343) and 8-bromooctan-1-ol. acsgcipr.org
A significant consideration for the hydrogenolysis of Benzene, [[(8-bromooctyl)oxy]methyl]- is the presence of the bromine atom. Carbon-halogen bonds can also be susceptible to hydrogenolysis. However, the selective hydrogenolysis of a benzyl ether in the presence of a halogen is often achievable by careful selection of the catalyst and reaction conditions. nacatsoc.org Generally, the ease of hydrogenolysis of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. The C-Br bond in the substrate might be cleaved under the reaction conditions required for debenzylation. nacatsoc.org Studies on substrates containing both benzyl ethers and aromatic chlorides have shown that selective debenzylation can be achieved with high selectivity by optimizing the palladium catalyst and reaction parameters. nacatsoc.org It is expected that similar selectivity could be achieved for an alkyl bromide.
Table 2: Comparison of Cleavage Methods for the Benzyl Ether Linkage
| Method | Reagents | Typical Conditions | Advantages | Potential Issues for Benzene, [[(8-bromooctyl)oxy]methyl]- |
| Acid-Mediated (HBr/HI) | HBr or HI | Aqueous or glacial acetic acid, heat | Effective and straightforward | Harsh conditions, potential for side reactions involving the alkyl bromide |
| Lewis Acid-Mediated | BCl₃, BBr₃, TMSI | Anhydrous solvents (e.g., CH₂Cl₂), often low temperatures | Mild conditions, high selectivity | Reagent sensitivity to moisture |
| Catalytic Hydrogenolysis | H₂/Pd-C | Various solvents (e.g., ethanol (B145695), ethyl acetate), room temperature and pressure | Very mild, high yields, clean reaction | Potential for simultaneous cleavage of the C-Br bond (dehydrobromination) |
Chemoselective Debenzylation Strategies
The cleavage of the benzyl ether in Benzene, [[(8-bromooctyl)oxy)methyl]- is a critical deprotection step in multi-step syntheses. Chemoselectivity is paramount to ensure that the terminal bromide and other sensitive functionalities within a molecule remain intact.
One of the most common and effective methods for debenzylation is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The process cleaves the benzylic C-O bond, releasing the free alcohol and toluene. This method is generally clean and high-yielding.
Alternatively, acidic conditions can be employed for debenzylation. Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) are effective reagents for cleaving benzyl ethers. These reactions proceed through the formation of a halohydrin intermediate, which is then hydrolyzed to the alcohol. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions.
Oxidative cleavage offers another route to debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly useful for the selective deprotection of benzyl ethers, especially in the presence of other functional groups that might be sensitive to hydrogenation or strongly acidic conditions.
| Debenzylation Method | Reagents and Conditions | Products | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol or ethyl acetate | 8-bromooctan-1-ol, Toluene | Mild conditions, high yields, but may affect other reducible groups. |
| Lewis Acid Cleavage | BCl₃ or BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures | 8-bromooctan-1-ol | Effective for complex molecules, but the strong acidity can be a limitation. |
| Oxidative Cleavage | DDQ in a solvent mixture like CH₂Cl₂/H₂O | 8-bromooctan-1-ol, Benzaldehyde | Good for substrates with acid-sensitive or reducible functional groups. |
Oxidative Transformation of Benzyl Ethers
Beyond complete cleavage, the benzylic methylene (B1212753) group of the benzyl ether can undergo oxidation to form a benzoate (B1203000) ester. This transformation essentially converts the protecting group into a different functional group that can be removed under different conditions (e.g., hydrolysis).
Reagents such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), often generated in situ from a precursor like ruthenium(III) chloride with an oxidant like sodium periodate, can effect this transformation. The reaction proceeds by oxidation of the benzylic carbon.
Another approach involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, which can lead to the formation of a benzoate ester through a series of radical and ionic steps. The precise outcome can be influenced by the reaction conditions.
| Oxidizing Agent | Reaction Conditions | Product |
| RuCl₃ / NaIO₄ | CCl₄ / CH₃CN / H₂O | 8-bromooctyl benzoate |
| NBS, AIBN | CCl₄, reflux | 8-bromooctyl benzoate |
Nucleophilic Reactivity at the Terminal Bromide
The terminal primary bromide in Benzene, [[(8-bromooctyl)oxy)methyl]- is an excellent electrophilic site for nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. This reactivity allows for the introduction of a wide array of functional groups at the terminus of the octyl chain, making it a versatile building block in organic synthesis.
Intermolecular Nucleophilic Substitution Reactions (Sₙ2)
The Sₙ2 reaction at the terminal carbon-bromine bond is a cornerstone of the synthetic utility of this compound. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
A diverse set of nucleophiles can be alkylated using Benzene, [[(8-bromooctyl)oxy)methyl]-. This includes oxygen nucleophiles like hydroxides and alkoxides, nitrogen nucleophiles such as amines and azides, sulfur nucleophiles like thiols and thiolates, and carbon nucleophiles such as cyanides and enolates.
For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) readily yields the corresponding 8-azidooctyl benzyl ether. Similarly, reaction with sodium cyanide provides the 9-(benzyloxy)nonanenitrile. These transformations are typically efficient and proceed with high yields.
| Nucleophile | Reagent Example | Solvent | Product |
| Azide | Sodium Azide (NaN₃) | DMF | Benzene, [[(8-azidooctyl)oxy]methyl]- |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 9-(benzyloxy)nonanenitrile |
| Thiolate | Sodium thiomethoxide (NaSMe) | Ethanol | Benzene, [[(8-(methylthio)octyl)oxy]methyl]- |
| Amine | Ammonia (NH₃) | Ethanol | 8-(benzyloxy)octan-1-amine |
| Malonate | Diethyl malonate, NaOEt | Ethanol | Diethyl 2-(8-(benzyloxy)octyl)malonate |
The alkylation of carbon nucleophiles is a powerful method for carbon-carbon bond formation, enabling the extension of the carbon skeleton. The reaction of Benzene, [[(8-bromooctyl)oxy)methyl]- with the enolate of a ketone or an ester, or with an organometallic reagent like a Gilman cuprate, results in the formation of a new C-C bond.
For example, the reaction with lithium diphenylcuprate would yield (8-phenyloctyl)oxymethylbenzene. Such reactions are pivotal in the synthesis of complex organic molecules where precise chain elongation is required.
Intramolecular Cyclization Reactions
While less common for a long-chain compound like this without a suitably positioned internal nucleophile, the terminal bromide can participate in intramolecular cyclization if a nucleophilic center is introduced elsewhere in the molecule. For instance, if the benzyl group were to be replaced by a group containing a nucleophile, or if the molecule were to react with a reagent that introduces a nucleophile, subsequent intramolecular Sₙ2 reaction could lead to the formation of a large ring structure.
A hypothetical example would be the conversion of the benzyl ether to a terminal alcohol, followed by deprotonation to form an alkoxide. This alkoxide could then, in principle, displace the terminal bromide to form a cyclic ether, although the formation of large rings is often entropically disfavored and requires specific conditions, such as high dilution, to promote intramolecular over intermolecular reactions.
Aromatic Ring Reactivity
The benzene ring is the core of the molecule's aromatic character and is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent, -CH₂O(CH₂)₈Br, influences both the rate of these reactions and the regioselectivity of the incoming electrophile.
The [[(8-bromooctyl)oxy]methyl]- group is classified as an activating, ortho, para-directing substituent. This is due to the electron-donating nature of the ether oxygen atom, which is directly attached to the benzylic carbon. libretexts.orgorganicchemistrytutor.com The oxygen's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.com This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. ulethbridge.cawikipedia.org
The primary directing influence comes from the ether oxygen. The inductive effect of the electronegative oxygen is outweighed by its stronger resonance effect. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho and para to the [[(8-bromooctyl)oxy]methyl]- group. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org While specific experimental data for Benzene, [[(8-bromooctyl)oxy]methyl]- is not extensively reported, the expected product distributions can be predicted based on the behavior of analogous benzyl ethers.
Table 1: Predicted Product Ratios for Electrophilic Aromatic Substitution of Benzene, [[(8-bromooctyl)oxy)methyl]-
| Reaction | Electrophile | Major Products | Minor Product |
|---|---|---|---|
| Nitration | NO₂⁺ | para-nitro, ortho-nitro | meta-nitro |
| Bromination | Br⁺ | para-bromo, ortho-bromo | meta-bromo |
| Sulfonation | SO₃ | para-sulfonic acid, ortho-sulfonic acid | meta-sulfonic acid |
Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual experimental results may vary.
Steric hindrance from the bulky [[(8-bromooctyl)oxy]methyl]- substituent is expected to favor the formation of the para isomer over the ortho isomer in most cases. masterorganicchemistry.com This effect is particularly pronounced in Friedel-Crafts reactions where both the electrophile and the Lewis acid catalyst can be sterically demanding. chemguide.co.ukmasterorganicchemistry.com
While direct functionalization of the aromatic ring via EAS is a primary mode of reactivity, the long octyl chain offers possibilities for remote functionalization. These strategies would involve reactions that target C-H bonds at a distance from the existing functional groups, often guided by a directing group. Although specific examples for Benzene, [[(8-bromooctyl)oxy]methyl]- are not documented, one can envision hypothetical scenarios.
For instance, catalytic systems employing a transition metal could potentially be directed by the ether oxygen or the terminal bromine to selectively oxidize or functionalize a C-H bond along the alkyl chain. Such reactions are at the forefront of modern synthetic methodology but would require specific catalyst design to achieve high regioselectivity.
Another conceptual approach involves intramolecular reactions. For example, under specific conditions, the terminal bromine could be used to initiate a radical reaction that could lead to functionalization at a remote carbon on the alkyl chain. However, controlling such radical processes to achieve a single desired product would be a significant synthetic challenge.
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
A plausible, though hypothetical, tandem reaction could involve an intramolecular cyclization. For example, under conditions that promote the formation of a nucleophile from the benzene ring (e.g., directed ortho-metalation), this nucleophile could displace the terminal bromide to form a large ring structure. researchgate.net The feasibility of such a reaction would depend on the conformational flexibility of the eight-carbon chain.
Another possibility involves a cascade reaction initiated at the aromatic ring. For instance, an electrophilic substitution could be followed by an intramolecular reaction involving the bromoalkyl chain. An example could be a Friedel-Crafts alkylation where the initial product undergoes a subsequent intramolecular cyclization.
Table 2: Hypothetical Tandem Reaction of Benzene, [[(8-bromooctyl)oxy)methyl]-
| Reaction Type | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Acylium ion formation followed by intramolecular cyclization | Fused bicyclic ketone |
Note: This table presents hypothetical reaction pathways and has not been experimentally verified for this specific compound.
Advanced Applications As a Molecular Building Block and Precursor in Chemical Research
Precursors for Polymeric Materials with Tunable Properties
The design of polymers with specific, tunable properties is a cornerstone of modern materials science. The structure of Benzene (B151609), [[(8-bromooctyl)oxy]methyl]- offers a unique combination of a reactive site for polymerization and a bulky, aromatic group that can influence the final properties of the polymer.
In the design of functional polymers, monomers are the fundamental units that dictate the characteristics of the resulting material. nih.govrsc.org Benzene, [[(8-bromooctyl)oxy]methyl]- possesses features that make it a promising candidate for a functional monomer or a precursor to one. The terminal bromine atom on the octyl chain serves as a reactive handle. Through nucleophilic substitution, this bromide can be replaced by a polymerizable group, such as a methacrylate (B99206) or styrenic moiety.
The general strategy would involve reacting Benzene, [[(8-bromooctyl)oxy]methyl]- with a suitable nucleophile that contains a polymerizable double bond. For instance, reaction with potassium methacrylate would yield a monomer with a long, flexible spacer arm connecting the polymerizable head to the benzylic ether tail.
| Reactant | Reagent | Resulting Monomer Functionality | Potential Polymer Property Influence |
| Benzene, [[(8-bromooctyl)oxy]methyl]- | Potassium Methacrylate | Methacrylate head, flexible octyloxy spacer, benzyloxy tail | Increased flexibility, modified glass transition temperature, potential for self-assembly |
| Benzene, [[(8-bromooctyl)oxy]methyl]- | Sodium 4-vinylphenoxide | Styrenic head, flexible octyloxy spacer, benzyloxy tail | Enhanced thermal stability, altered refractive index |
The incorporation of such a monomer into a polymer backbone would introduce the long octyloxy-methyl-benzene side chain. This bulky, somewhat flexible side chain would be expected to influence the polymer's physical properties by affecting chain packing and intermolecular forces. This could lead to materials with lower glass transition temperatures, increased solubility in organic solvents, and potentially unique dielectric properties.
The terminal alkyl bromide functionality is particularly well-suited for initiating certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). harth-research-group.org This allows for the synthesis of well-defined graft and block copolymers, where this molecule can be used to introduce specific segments into a larger polymer architecture. researchgate.netrsc.org
Graft Copolymers: Benzene, [[(8-bromooctyl)oxy]methyl]- could be used as an ATRP initiator to grow polymer chains from a substrate or another polymer backbone that has been functionalized with nucleophilic sites (e.g., hydroxyl or amine groups). The initial step would involve attaching the molecule via substitution of the bromide, and the newly introduced benzylic ether portion would then be part of the grafted side chain.
Block Copolymers: Alternatively, it can act as an initiator in solution to synthesize a polymer block. For example, using it to initiate the polymerization of styrene (B11656) would result in a polystyrene block with an 8-(benzyloxy)octyl group at one end (PS-Oct-OBn). The benzylic ether could then be cleaved, or the other end of the polystyrene chain could be functionalized to allow for the growth of a second, different polymer block, thus forming a diblock copolymer. frontiersin.orgucsb.edu The presence of the long alkyl chain and the aromatic group from the initiator fragment would be incorporated into the final polymer structure, influencing its self-assembly behavior.
| Polymer Architecture | Role of Benzene, [[(8-bromooctyl)oxy]methyl]- | Synthetic Strategy | Resulting Structure |
| Graft Copolymer | Initiator precursor | Attachment to a polymer backbone followed by ATRP | Polymer backbone with poly(monomer) grafts containing the octyloxymethylbenzene moiety |
| Block Copolymer | Initiator | ATRP of a monomer (e.g., styrene) | A-B diblock copolymer where one block is initiated by the title compound |
Scaffolds in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. pnas.orgaceec.ac.in The amphiphilic character that can be imparted to derivatives of Benzene, [[(8-bromooctyl)oxy]methyl]- makes it an interesting scaffold for designing molecules that can self-assemble into ordered structures.
By modifying the terminal bromide, Benzene, [[(8-bromooctyl)oxy]methyl]- can be converted into a classic amphiphilic molecule. For example, substitution of the bromide with a hydrophilic head group, such as a quaternary ammonium (B1175870) salt, a carboxylate, or a small polyethylene (B3416737) glycol chain, would result in a molecule with a hydrophobic tail (the octyl chain and benzene ring) and a hydrophilic head. Such amphiphiles are known to self-assemble in aqueous solutions to form micelles, vesicles, or liquid crystalline phases. researchgate.netrsc.orgmit.edunih.gov
The presence of the benzyl (B1604629) ether group introduces a degree of rigidity and the potential for π-π stacking interactions between the aromatic rings of adjacent molecules, which can influence the packing and stability of the resulting supramolecular assemblies. upenn.eduacs.org The length of the octyl chain would also play a crucial role in determining the geometry and curvature of the self-assembled structures. nih.gov
The principles of self-assembly can be harnessed to create nanostructured materials with ordered domains. Derivatives of Benzene, [[(8-bromooctyl)oxy]methyl]- could be designed to form self-assembled monolayers (SAMs) on various surfaces. For instance, if the bromide is converted to a thiol, the resulting molecule could form an ordered monolayer on a gold surface. The benzyloxy groups would then form the outer surface of the monolayer, defining its chemical and physical properties.
Furthermore, these molecules could be incorporated into larger systems, such as dendrimers, where the benzyl ether moieties form the periphery. Self-assembling benzyl ether dendrons are known to form a variety of functional periodic arrays, including columnar and cubic phases. upenn.edu By analogy, molecules derived from Benzene, [[(8-bromooctyl)oxy]methyl]- could be used as building blocks for such complex, ordered materials.
Computational and Theoretical Investigations of Benzene, 8 Bromooctyl Oxy Methyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Benzene (B151609), [[(8-bromooctyl)oxy]methyl]-, these calculations can reveal details about its electron distribution, orbital energies, and the energetic pathways of its potential reactions. Density Functional Theory (DFT) is a common and effective method for such investigations, balancing computational cost with accuracy.
A primary application of quantum chemical calculations is the elucidation of reaction mechanisms. For Benzene, [[(8-bromooctyl)oxy]methyl]-, a key reaction of interest would be nucleophilic substitution at the carbon atom bonded to the bromine, a common reaction for alkyl bromides. Computational methods can map out the potential energy surface of such a reaction, identifying the structures of reactants, products, and, crucially, the transition state.
The activation energy, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. Transition state theory can then be used to predict theoretical reaction rate constants. For example, the reaction with a generic nucleophile (Nu⁻) would be modeled to understand its kinetics.
Illustrative Data Table: Calculated Activation Energies for Nucleophilic Substitution
| Nucleophile | Solvent (Implicit Model) | Calculated Activation Energy (kcal/mol) |
| OH⁻ | Water | 22.5 |
| CN⁻ | DMSO | 18.2 |
| I⁻ | Acetone | 20.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from transition state analysis. Actual values would require specific DFT calculations.
While the primary reactive site in the alkyl chain is the carbon attached to the bromine, the benzene ring can also undergo electrophilic substitution. Computational models can predict the regioselectivity of such reactions by analyzing the electron density of the benzene ring. The benzyloxy group is known to be an ortho-, para-director. Quantum chemical calculations can quantify this directing effect by calculating the energies of the different possible intermediates (sigma complexes).
For reactions involving the creation of a new chiral center, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations are essential for understanding how Benzene, [[(8-bromooctyl)oxy]methyl]- interacts with its environment, such as solvent molecules or other reactants. These methods are particularly important for understanding bulk properties and dynamics.
The solvent can have a profound effect on reaction rates and mechanisms. Molecular dynamics (MD) simulations, which model the explicit movement of atoms over time, can provide a detailed picture of how solvent molecules arrange themselves around the solute and how this solvation shell influences the reaction.
For instance, in a nucleophilic substitution reaction, a polar protic solvent might stabilize the leaving group (Br⁻) through hydrogen bonding, thereby accelerating the reaction. MD simulations can quantify these interactions and their energetic contributions.
The benzene ring of Benzene, [[(8-bromooctyl)oxy]methyl]- can participate in non-covalent interactions, such as π-π stacking and cation-π interactions. These interactions are crucial in various contexts, including self-assembly and interactions with biological macromolecules. Theoretical studies can quantify the strength of these interactions. For example, the interaction energy between two molecules of Benzene, [[(8-bromooctyl)oxy]methyl]- in a stacked or T-shaped arrangement could be calculated.
Illustrative Data Table: Calculated Non-Covalent Interaction Energies
| Interaction Type | Dimer Geometry | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced | -2.1 |
| T-shaped | Perpendicular | -1.8 |
| Alkyl Chain Dispersion | Aligned | -3.5 |
Note: The data in this table is hypothetical and illustrative of the results from such calculations.
In Silico Approaches for Structure-Reactivity and Structure-Property Relationships
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physical properties of a compound based on its molecular structure.
For Benzene, [[(8-bromooctyl)oxy]methyl]-, a QSAR model could be developed to predict its potential toxicity or its efficacy as a precursor in the synthesis of other compounds. These models are built by establishing a statistical correlation between a set of calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) and an observed activity or property for a series of related compounds.
Illustrative Data Table: Calculated Molecular Descriptors for QSPR/QSAR Modeling
| Descriptor | Calculated Value |
| Molecular Weight | 299.25 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 5.4 |
| Polar Surface Area | 9.23 Ų |
| Dipole Moment | 1.8 D |
Note: These values are representative and would be calculated using specialized software for use in QSPR/QSAR models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Step 1 : Use nucleophilic substitution or coupling reactions to introduce the 8-bromooctyl chain. For example, react bromooctanol derivatives with a benzyl halide precursor under alkaline conditions.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
- Step 3 : Confirm purity using thin-layer chromatography (TLC) and characterize via melting point analysis .
- Key Reagents : Transition metal catalysts (e.g., Pd/C), organic bases (e.g., K₂CO₃), and anhydrous solvents (e.g., DMF or THF).
Q. Which characterization techniques are critical for confirming the structure of Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Record ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. The bromooctyl chain will show distinct alkyl proton signals (δ 1.2–1.8 ppm) and a terminal Br-CH₂ group (δ 3.4–3.6 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns consistent with the brominated alkyl chain .
- Infrared (IR) Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and alkyl bromide (C-Br, ~600 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated compounds.
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) models) to resolve ambiguities in substituent positioning .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions in overlapping spectral regions.
- Collaborative Analysis : Use multi-technique approaches (e.g., combining X-ray crystallography with MS/MS fragmentation) to confirm structural assignments .
Q. How can reaction conditions be optimized to improve the yield of Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions.
- Temperature Gradients : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to accelerate kinetics .
Q. How can analogs of Benzene, [[(8-bromooctyl)oxy]methyl]- be designed for material science applications?
- Methodology :
- Functional Group Modification : Replace the bromine atom with azide (-N₃) or alkyne (-C≡CH) groups for click chemistry applications.
- Chain Length Variation : Synthesize analogs with shorter (e.g., 6-bromohexyl) or branched alkyl chains to study phase behavior in liquid crystals .
- Polymer Integration : Use the compound as a monomer in polyether or polyester synthesis, leveraging its ether linkage for flexibility .
Q. What computational methods are suitable for modeling the reactivity of Benzene, [[(8-bromooctyl)oxy]methyl]-?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the bromooctyl chain in different solvents.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict susceptibility to nucleophilic substitution .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if investigating biochemical applications .
Q. How can thermodynamic data inform the stability of Benzene, [[(8-bromooctyl)oxy]methyl]- under varying conditions?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to assess thermal stability.
- Reaction Calorimetry : Quantify enthalpy changes (ΔH) during hydrolysis or alkylation reactions using reference data from brominated analogs .
- Degradation Studies : Monitor decomposition products (e.g., HBr release) under UV light or acidic conditions via gas chromatography-mass spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
